Aristolochic acid Ia
Overview
Description
Aristolochic acid Ia is a derivative of aristolochic acid I, a naturally occurring compound found in the Aristolochiaceae family, particularly in the genera Aristolochia and Asarum . Aristolochic acids are known for their nephrotoxic, carcinogenic, and mutagenic properties . These compounds have been used in traditional medicine for centuries, but their toxic effects have led to significant health concerns .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aristolochic acid Ia can be synthesized through the O-demethylation of aristolochic acid I. This reaction is typically catalyzed by cytochrome P450 enzymes, which facilitate the removal of the methoxy group to form the hydroxyl group .
Industrial Production Methods: Industrial production of this compound involves the extraction of aristolochic acid I from natural sources, followed by chemical modification. One method involves the use of copper-mediated magnetic molecularly imprinted polymers to specifically capture and isolate aristolochic acid I from plant extracts . This isolated compound can then be subjected to O-demethylation to produce this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction of this compound can yield aristolactams, which are further metabolized to reactive intermediates.
Substitution: Substitution reactions involving the nitro group can lead to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidized derivatives: These include various hydroxylated and carboxylated forms of this compound.
Aristolactams: These are formed through reduction and subsequent metabolic processes.
Scientific Research Applications
Aristolochic acid Ia has been extensively studied for its toxicological properties. It is used as a model compound to understand the mechanisms of nephrotoxicity and carcinogenicity associated with aristolochic acids . In addition, it is used in research to develop detoxification techniques for traditional Chinese medicines containing aristolochic acids . The compound’s ability to form DNA adducts makes it a valuable tool in studying mutagenesis and cancer development .
Mechanism of Action
Aristolochic acid Ia exerts its toxic effects primarily through the formation of DNA adducts. The compound is metabolized to a reactive intermediate, which forms covalent bonds with purine bases in DNA, leading to mutations . These mutations can result in nephrotoxicity and carcinogenesis. The compound also activates various signaling pathways, including NF-κB and STAT3, which contribute to inflammation and apoptosis .
Comparison with Similar Compounds
- Aristolochic acid I
- Aristolochic acid II
- Aristolactam I
- Hydroxylated derivatives of aristolochic acids
Aristolochic acid Ia remains a compound of significant interest due to its toxicological properties and its role in understanding the mechanisms of nephrotoxicity and carcinogenicity.
Properties
IUPAC Name |
8-hydroxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9NO7/c18-11-3-1-2-7-8(11)4-10(17(21)22)13-9(16(19)20)5-12-15(14(7)13)24-6-23-12/h1-5,18H,6H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZIKBZSCRORQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C3=C4C=CC=C(C4=CC(=C3C(=C2)C(=O)O)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60192258 | |
Record name | Aristolochic acid Ia | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60192258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38965-71-8 | |
Record name | Aristolochic acid Ia | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38965-71-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aristolochic acid Ia | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038965718 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aristolochic acid Ia | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60192258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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